Trimethylcyclohexanol
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Overview
Description
Allocholic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. It is a derivative of cholanoic acid, specifically a 5α-cholanoic acid, which means the hydrogen at the C-5 position is alpha-oriented . Allocholic acid is known for its role in liver regeneration and carcinogenesis, and it has been identified in various vertebrates, including humans .
Preparation Methods
Allocholic acid can be synthesized through several methods. One common synthetic route involves the epimerization of the C-5 hydrogen of cholic acid derivatives . Another method includes the simultaneous oxidation-dehydrogenation reaction of 3α-hydroxy 5β-bile acid formyl esters with iodoxybenzene, catalyzed by benzeneseleninic anhydride . Industrial production methods often involve the use of advanced chromatography techniques to isolate and purify the compound from natural sources, such as the bile of certain animals .
Chemical Reactions Analysis
Allocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodoxybenzene for oxidation and lithium/liq. ammonia for reductive allomerization . The major products formed from these reactions include 3-oxo 5α-compounds and other bile acid derivatives .
Scientific Research Applications
Allocholic acid has several scientific research applications. In chemistry, it is used to study the synthesis and behavior of bile acids. In biology and medicine, it has been shown to protect against α-naphthylisothiocyanate-induced cholestasis in mice by ameliorating disordered bile acid homeostasis . This makes it a potential candidate for treating liver diseases. Additionally, allocholic acid has been studied for its role as a pheromone in certain fish species, such as the sea lamprey .
Mechanism of Action
The mechanism of action of allocholic acid involves the regulation of bile acid and salt transport, as well as the modulation of bile secretion-related signaling pathways . It has been shown to downregulate the expression of liver bile acid synthesis enzymes, such as Cyp8b1, and enhance the expression of liver and kidney efflux transport proteins, such as Mrp4 and Mdr1 . These changes promote the efflux of bile acids from the liver and their excretion through the kidneys, thereby restoring bile acid balance and alleviating liver damage .
Comparison with Similar Compounds
Allocholic acid is similar to other bile acids, such as cholic acid and chenodeoxycholic acid. it is unique in its alpha-orientation at the C-5 position, which gives it distinct chemical and biological properties . Other similar compounds include isocholic acid and allolithocholic acid, which are also derivatives of cholanoic acid but differ in their hydroxylation patterns and biological activities .
Properties
CAS No. |
1321-60-4 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,2,2-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(8,3)10/h10H,4-7H2,1-3H3 |
InChI Key |
UENOQWSWMYJKIW-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1(C)O)C |
Canonical SMILES |
CC1(CCCCC1(C)O)C |
Origin of Product |
United States |
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